N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitrophenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)11-9-6-8(17-7-2-3-7)4-5-10(9)12(13)14/h4-7,11H,2-3H2,1H3 |
InChI Key |
RIMKNNVRWDUGII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(5-cyclopropoxy-2-aminophenyl)methanesulfonamide.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(2-Cyclopropoxy-5-nitrophenyl)methanesulfonamide: Similar in structure but with different positional isomerism.
N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide: Another positional isomer with distinct chemical properties.
NS-398 (N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide): A selective inhibitor of cyclooxygenase-2 (COX-2) with different biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
